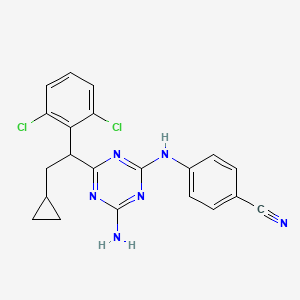
1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride is a synthetic organic compound It is characterized by the presence of a propanone group, a dimethylamino group, and a benzodioxonin ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride typically involves multi-step organic reactions. The starting materials may include a benzodioxonin derivative and a dimethylamino-propanone precursor. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 3-(dimethylamino)-1-phenyl-: Similar structure but lacks the benzodioxonin ring.
1-Propanone, 3-(dimethylamino)-1-(2,3-dihydro-1H-inden-1-yl)-: Contains an indene ring instead of a benzodioxonin ring.
Uniqueness
1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
132391-59-4 |
|---|---|
Molekularformel |
C16H24ClNO3 |
Molekulargewicht |
313.82 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-17(2)9-8-14(18)13-6-7-15-16(12-13)20-11-5-3-4-10-19-15;/h6-7,12H,3-5,8-11H2,1-2H3;1H |
InChI-Schlüssel |
GQUXIBPWUBUBJF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C1=CC2=C(C=C1)OCCCCCO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)






![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)





